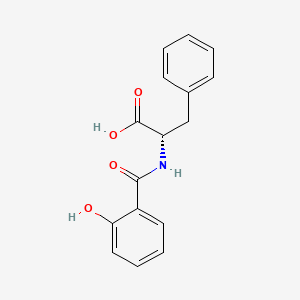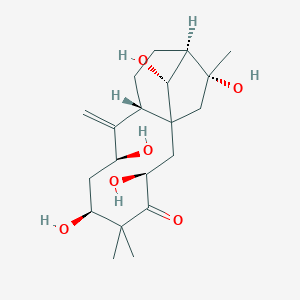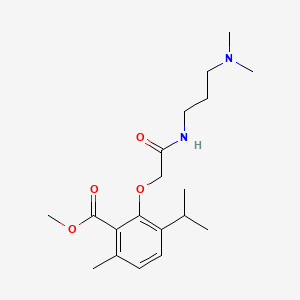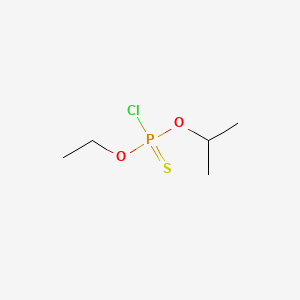
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester is an organophosphorus compound with significant applications in various fields. This compound is known for its role as an intermediate in the synthesis of various organophosphorus pesticides and other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester can be synthesized through the reaction of phosphorus trichloride with alcohols in the presence of a base. The reaction typically involves the following steps:
Reaction of Phosphorus Trichloride with Alcohols: Phosphorus trichloride reacts with ethanol and isopropanol to form the corresponding phosphorochloridothioic acid esters.
Base Catalysis: A base such as pyridine or triethylamine is used to catalyze the reaction and neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of phosphorus trichloride and alcohols.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Using distillation or crystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphorothioic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphorothioic acid esters can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of phosphorothioic acid and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds, including pesticides and flame retardants.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorochloridothioic acid, O,O-diethyl ester
- Phosphorochloridothioic acid, O,O-dimethyl ester
- Phosphorochloridothioic acid, O-ethyl O-methyl ester
Uniqueness
Phosphorochloridothioic acid, O-ethyl O-(1-methylethyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
51162-51-7 |
|---|---|
Molekularformel |
C5H12ClO2PS |
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
chloro-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H12ClO2PS/c1-4-7-9(6,10)8-5(2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
YFCPDTHWTNVJIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OC(C)C)Cl |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14647668.png)
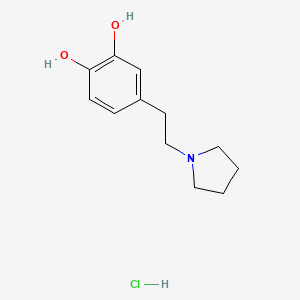

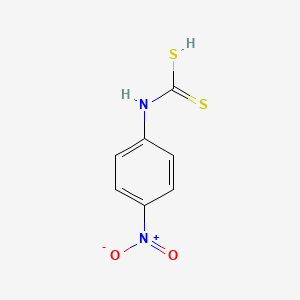
![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)
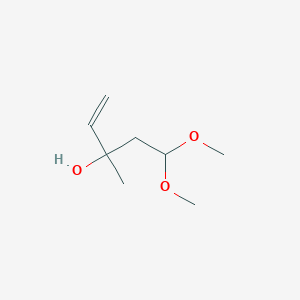
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)

